molecular formula C7H3F3N2O5 B14016017 1,2,5-Trifluoro-3-methoxy-4,6-dinitrobenzene

1,2,5-Trifluoro-3-methoxy-4,6-dinitrobenzene

Cat. No.: B14016017
M. Wt: 252.10 g/mol
InChI Key: PEUAGYHBCIIDEV-UHFFFAOYSA-N
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Description

2,4-Dinitrotrifluoroanisole is an organic compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrotrifluoroanisole typically involves the nitration of trifluoroanisole. The process begins with the preparation of trifluoroanisole, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.

Industrial Production Methods: Industrial production of 2,4-dinitrotrifluoroanisole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrotrifluoroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted products with nucleophiles replacing the nitro groups.

    Reduction: Formation of 2,4-diaminotrifluoroanisole.

    Oxidation: Formation of oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

2,4-Dinitrotrifluoroanisole has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Dyestuff: Utilized in the synthesis of dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,4-dinitrotrifluoroanisole involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in electron-withdrawing interactions, affecting the compound’s reactivity. In biological systems, the compound may interact with enzymes or proteins, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,4-Dinitroanisole: Similar structure but lacks the trifluoromethoxy group.

    2,4-Dinitrophenol: Contains nitro groups but lacks the methoxy and trifluoromethoxy groups.

    2,4-Dichloroanisole: Contains chlorine atoms instead of nitro groups.

Uniqueness: 2,4-Dinitrotrifluoroanisole is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C7H3F3N2O5

Molecular Weight

252.10 g/mol

IUPAC Name

1,2,5-trifluoro-3-methoxy-4,6-dinitrobenzene

InChI

InChI=1S/C7H3F3N2O5/c1-17-7-3(9)2(8)5(11(13)14)4(10)6(7)12(15)16/h1H3

InChI Key

PEUAGYHBCIIDEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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